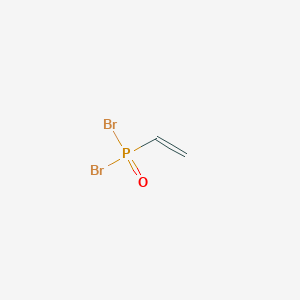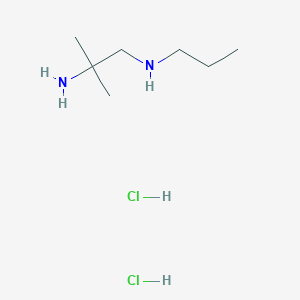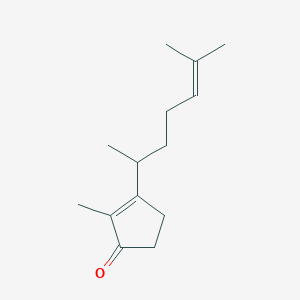![molecular formula C15H28O2 B14396094 7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane CAS No. 88438-17-9](/img/structure/B14396094.png)
7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane is an organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a dioxaspiro ring system, which is a bicyclic structure containing two oxygen atoms. The compound’s molecular formula is C14H26O2, and it is known for its stability and reactivity in various chemical environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane typically involves the reaction of 2,4,4-trimethylpentan-2-ol with a suitable diol under acidic conditions. The reaction proceeds through the formation of a spirocyclic intermediate, which is then oxidized to yield the final product. Common reagents used in this synthesis include sulfuric acid and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and halide ions are frequently employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,4-Trimethylpentan-2-ol: A precursor in the synthesis of the compound.
1,4-Dioxaspiro[4.4]nonane: A structurally related compound with similar reactivity.
2,2,4-Trimethylpentane: An isomer with different chemical properties.
Uniqueness
7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
88438-17-9 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
8-(2,4,4-trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C15H28O2/c1-13(2,3)11-14(4,5)12-6-7-15(10-12)16-8-9-17-15/h12H,6-11H2,1-5H3 |
InChI-Schlüssel |
LUVPSZHKYLCEKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1CCC2(C1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)
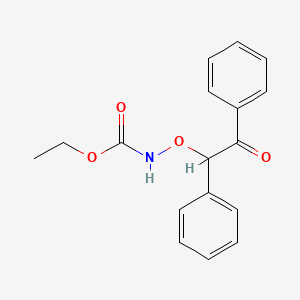
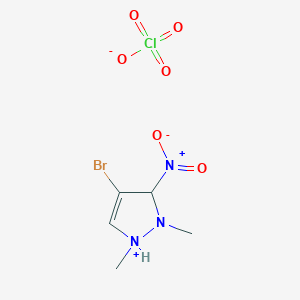

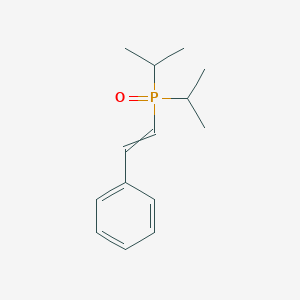
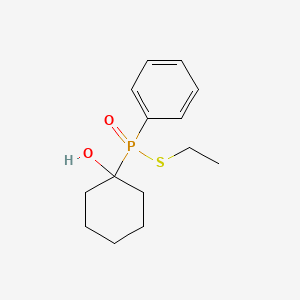
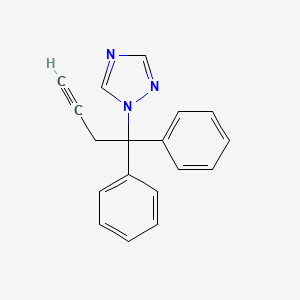
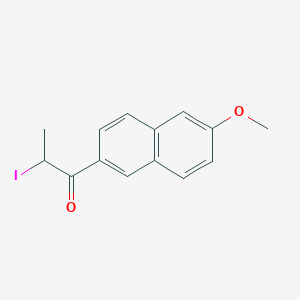
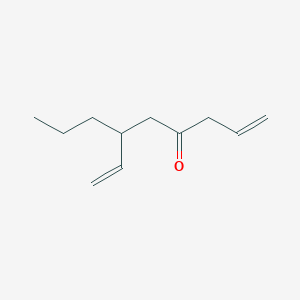
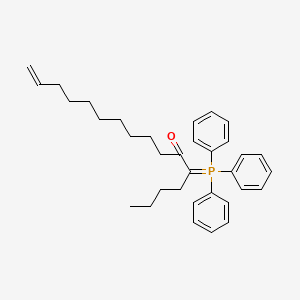
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
